[(1-ethyl-1H-pyrazol-3-yl)methyl](heptyl)amine
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Overview
Description
(1-ethyl-1H-pyrazol-3-yl)methylamine is an organic compound that belongs to the class of amines It features a pyrazole ring substituted with an ethyl group at the first position and a heptyl group attached to the nitrogen atom of the amine
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically begins with the preparation of 1-ethyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with ethyl acetoacetate under acidic conditions.
Formation of the Intermediate: The intermediate 1-ethyl-1H-pyrazole is then subjected to a methylation reaction using formaldehyde and a reducing agent such as sodium borohydride to yield (1-ethyl-1H-pyrazol-3-yl)methanol.
Final Step: The final step involves the reaction of (1-ethyl-1H-pyrazol-3-yl)methanol with heptylamine under dehydrating conditions, such as the presence of a dehydrating agent like thionyl chloride, to form (1-ethyl-1H-pyrazol-3-yl)methylamine.
Industrial Production Methods
In an industrial setting, the synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-ethyl-1H-pyrazol-3-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
(1-ethyl-1H-pyrazol-3-yl)methylamine is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
(1-ethyl-1H-pyrazol-3-yl)methylamine has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which (1-ethyl-1H-pyrazol-3-yl)methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrazol-3-yl)methylamine: Similar structure but with a methyl group instead of an ethyl group.
(1-ethyl-1H-pyrazol-3-yl)methylamine: Similar structure but with a pentyl group instead of a heptyl group.
(1-ethyl-1H-pyrazol-3-yl)methylamine: Similar structure but with an octyl group instead of a heptyl group.
Uniqueness
(1-ethyl-1H-pyrazol-3-yl)methylamine is unique due to its specific combination of an ethyl group on the pyrazole ring and a heptyl group on the amine. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C13H25N3 |
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Molecular Weight |
223.36 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-3-5-6-7-8-10-14-12-13-9-11-16(4-2)15-13/h9,11,14H,3-8,10,12H2,1-2H3 |
InChI Key |
VMZLNVJOLHDAIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=NN(C=C1)CC |
Origin of Product |
United States |
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